2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

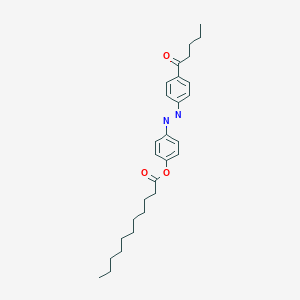

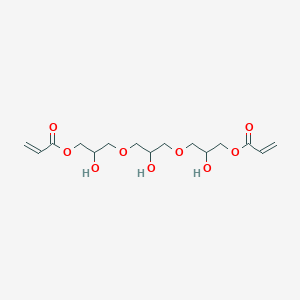

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin is a complex organic compound . It is available from various suppliers, including TCI America .

Molecular Structure Analysis

The molecular formula of this compound is C44H2F28N4 . It has a complex structure with multiple fluorine and phenyl groups attached to a porphyrin core .Physical And Chemical Properties Analysis

This compound has a molecular weight of 1118.483 g/mol .Aplicaciones Científicas De Investigación

Photosensitive Organic Compounds

OF-TPP is a photosensitive organic compound . It has high light absorption properties and can absorb strong light in the visible and near-infrared regions . This makes it suitable for use in photosensitive devices and materials.

Photovoltaic Devices

OF-TPP can be used as a photosensitive dye in photovoltaic devices . Its strong light absorption ability can enhance the efficiency of light-electricity conversion, making it a promising material for solar cells and other photovoltaic devices.

Photoresist Materials

The photosensitive properties of OF-TPP also make it a good candidate for photoresist materials . These materials are widely used in the fabrication of microelectronic devices, where they allow for precise patterning of the device structure.

Photocatalysis

OF-TPP can be used in photocatalysis . Its ability to absorb light and generate excited states can be utilized to drive chemical reactions, making it useful in various photocatalytic applications such as water splitting, CO2 reduction, and organic synthesis.

Metal Ion Detection

OF-TPP can be used as a ligand for metal ions . It can form complexes with various metal ions, which can then be detected by changes in its optical properties. This makes it useful for the detection and purification of metal ions.

Synthesis of Functional Metal Complexes

OF-TPP can be used as a ligand to synthesize functional metal complexes . These complexes can have various applications, including catalysis, magnetism, and luminescence.

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin can be achieved through a multistep reaction pathway that involves the use of appropriate starting materials and reagents. The key steps involve the synthesis of intermediate compounds that are subsequently used to form the final product.", "Starting Materials": [ "2,3,4,5,6-pentafluorobenzaldehyde", "pyrrole", "magnesium", "copper(II) acetate", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "nitric acid", "sulfuric acid", "fluorine gas" ], "Reaction": [ "Step 1: Synthesis of 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin by reacting 2,3,4,5,6-pentafluorobenzaldehyde with pyrrole in the presence of magnesium and copper(II) acetate as catalysts.", "Step 2: Halogenation of the porphyrin ring by treating the intermediate product with a mixture of acetic acid and hydrogen peroxide, followed by treatment with sodium hydroxide.", "Step 3: Nitration of the intermediate product with nitric acid in the presence of sulfuric acid to introduce nitro groups on the phenyl rings.", "Step 4: Fluorination of the intermediate product with fluorine gas to introduce fluorine atoms on the phenyl rings.", "Step 5: Reduction of the intermediate product with hydrogen gas in the presence of palladium on carbon to form the final product, 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin." ] } | |

Número CAS |

121399-88-0 |

Nombre del producto |

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

Fórmula molecular |

C44H2F28N4 |

Peso molecular |

1118.5 g/mol |

Nombre IUPAC |

2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73-74H |

Clave InChI |

BVYJQIBTXOTRJZ-UHFFFAOYSA-N |

SMILES |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

SMILES canónico |

C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)